1,1-Difluorospiro[2.5]octane-6-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-6(2-4-8)7(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVASSHNVWZETBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447943-49-8 | |
| Record name | 1,1-difluorospiro[2.5]octane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Spiro[2.5]octane-6-carboxylic Acid (CAS 1086399-13-4)
- Structure : Lacks fluorine substituents but shares the spiro[2.5]octane core with a carboxylic acid group .
- Physicochemical Properties :
- Molecular formula: C₈H₁₂O₂ (vs. C₈H₁₀F₂O₂ for the difluoro analog).
- Molecular weight: 156.18 g/mol (vs. ~178.16 g/mol for the fluorinated compound).
- Key Differences: Fluorination at the 1,1-positions increases lipophilicity and metabolic stability in the difluoro derivative. The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group, enhancing acidity compared to the non-fluorinated analog.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic Acid tert-Butyl Ester (CAS 147804-30-6)
- Structure : Incorporates oxygen and nitrogen in the spiro system, with a tert-butyl ester protecting group .
- Applications: Used in synthesizing T-type Ca²⁺ channel antagonists (e.g., 4-Aminomethyl-4-fluoropiperidine) .
- Key Differences: The tert-butyl ester enhances solubility in organic solvents, unlike the free carboxylic acid form.
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic Acid (CAS 1824022-98-1)
- Structure: Features a Boc-protected amino group and a carboxylic acid on the spiro framework .
- Physicochemical Properties: Molecular weight: 269.34 g/mol (higher due to the Boc group).
- Key Differences: The amino group introduces hydrogen-bonding capability, which may influence pharmacokinetic properties compared to the fluorinated compound.
6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 909406-73-1)
- Structure : Contains an oxygen atom in the spiro system .
- Properties: Molecular formula: C₈H₁₂O₃ (vs. C₈H₁₀F₂O₂). Boiling point: Not reported, but oxygen likely increases polarity compared to the difluoro compound.
- Key Differences :
- The ether oxygen may improve water solubility but reduce membrane permeability relative to the fluorinated analog.
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted) |
|---|---|---|---|---|
| 1,1-Difluorospiro[2.5]octane-6-carboxylic acid | C₈H₁₀F₂O₂ | ~178.16 | 1,1-F₂, 6-COOH | ~2.5–3.0* |
| Spiro[2.5]octane-6-carboxylic acid | C₈H₁₂O₂ | 156.18 | 6-COOH | ~4.5–5.0 |
| 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester | C₁₁H₁₉NO₃ | 213.27 | 1-Oxa, 6-N, tert-butyl | N/A (ester) |
*Estimated based on fluorine’s electron-withdrawing effects .
Preparation Methods
Synthesis of Spirocyclic Ester Precursors
A common approach begins with the synthesis of ethyl 6-oxaspiro[2.5]octane-1-carboxylate or related esters, which serve as precursors to the target acid. These esters are typically prepared via:
Cyclopropanation of tetrahydropyran derivatives: For example, ethyl (tetrahydro-4H-pyran-4-ylidene)acetate reacts with trimethylsulfoxonium iodide to form the spirocyclic ester via a Michael Initiated Ring Closure (MIRC) reaction under mild conditions. This reaction yields the spirocyclic framework with good regioselectivity and yields ranging from 45% to 72% depending on substitution patterns and reaction optimization.
Electrochemical methods: Electrochemical MIRC reactions have been reported to improve yields and selectivity by controlling the reaction environment.
Hydrolysis to the Carboxylic Acid
The ester intermediate (e.g., ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate) is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid:
Basic Hydrolysis: Treatment with potassium hydroxide (KOH) in ethanol/water mixtures at ambient to reflux temperatures converts the ester to the acid with high efficiency.
Acidic Hydrolysis: Using dilute mineral acids (e.g., HCl) under reflux can also achieve ester hydrolysis, though care must be taken to avoid degradation of the fluorinated spiro ring.
Purification is typically achieved by extraction, crystallization, or chromatography to obtain the acid with purity ≥97%.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Spirocyclization (MIRC) | Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, trimethylsulfoxonium iodide, solvent (e.g., DMF), room temp to 50°C | 45–72 | Yield depends on substrate and solvent polarity |
| 2 | Geminal Difluorination | Selectfluor or DAST, solvent (e.g., dichloromethane), 0–25°C | 60–85 | Requires careful control to avoid side products |
| 3 | Ester Hydrolysis | KOH in EtOH/H2O, reflux | 90+ | High purity acid obtained after workup |
Analytical and Structural Confirmation
NMR Spectroscopy: ^1H and ^13C NMR confirm spirocyclic framework; ^19F NMR verifies geminal difluoride presence with characteristic chemical shifts.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula consistent with difluorinated spiro acid.
X-ray Crystallography: Used to definitively establish spiro ring geometry and fluorine placement.
Purity Assessment: HPLC and elemental analysis ensure purity >97%.
Research Findings and Implications
The geminal difluorination at the spiro carbon significantly alters the electronic properties, enhancing metabolic stability and lipophilicity, which is valuable in drug design.
The spirocyclic scaffold provides conformational rigidity, useful for modulating biological activity.
Synthetic methods optimized for yield and stereoselectivity enable scalable production for further biological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Spirocyclic Ester Formation | MIRC Reaction | Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, trimethylsulfoxonium iodide | RT to 50°C, DMF | 45–72 | Stereoselective ring closure |
| Difluorination | Electrophilic/Nucleophilic Fluorination | Selectfluor, DAST, NFSI | 0–25°C, DCM or similar solvents | 60–85 | Control of reaction time and temp crucial |
| Hydrolysis to Acid | Base Hydrolysis | KOH, EtOH/H2O | Reflux | >90 | Efficient conversion to acid |
Q & A
Q. What are the primary synthetic routes for 1,1-difluorospiro[2.5]octane-6-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions starting with spirocyclic precursors. Fluorination reactions are critical for introducing the difluoromethyl groups. For example, fluorinating agents like diethylaminosulfur trifluoride (DAST) or SF₄ may be employed under controlled anhydrous conditions. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized to minimize side products like overfluorinated derivatives or ring-opening byproducts .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of fluorine atoms. Chemical shifts for CF₂ groups typically appear between −80 to −100 ppm.
- X-ray Crystallography : Resolves the spirocyclic geometry and confirms bond angles/distances in the bicyclic system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₀F₂O₂) and isotopic patterns.
Q. How does the spirocyclic structure influence the compound’s chemical reactivity?
The spiro[2.5]octane framework imposes steric constraints, limiting nucleophilic attack at the bridgehead carbons. The electron-withdrawing effect of the difluoromethyl group enhances acidity of the carboxylic acid (pKa ~2.5–3.0), making it reactive in esterification or amidation reactions. Ring strain in the cyclopropane moiety may also promote ring-opening under basic conditions .
Advanced Research Questions
Q. What strategies can mitigate challenges in regioselective functionalization of the spirocyclic core?
Computational modeling (e.g., DFT calculations) predicts electrophilic/nucleophilic sites. For example, the cyclopropane ring is susceptible to [2+1] cycloadditions with carbenes, while the carboxylic acid can be derivatized via coupling reagents (e.g., EDC/HOBt) to form amides or esters. Protecting groups (e.g., tert-butyl esters) may stabilize reactive intermediates .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
Discrepancies in coupling constants (e.g., J₃,₄ vs. J₄,₅) may arise from dynamic ring puckering. Variable-temperature NMR or NOESY experiments can distinguish between conformational isomers. Comparative analysis with structurally related compounds (e.g., 6-oxaspiro[2.5]octane derivatives) provides reference data .
Q. What mechanistic insights explain the compound’s stability under oxidative or reductive conditions?
The difluoromethyl group stabilizes adjacent carbons against oxidation, while the spirocyclic structure resists ring-opening under mild reducing agents (e.g., NaBH₄). However, strong reductants like LiAlH₄ may cleave the cyclopropane ring, forming linear alkanes. Kinetic studies (e.g., monitoring by GC-MS) are recommended to map degradation pathways .
Q. How can the compound’s potential bioactivity be evaluated in drug discovery contexts?
- In Silico Screening : Molecular docking with targets like cyclooxygenase-2 (COX-2) or GABA receptors predicts binding affinity.
- In Vitro Assays : Test for enzyme inhibition (e.g., IC₅₀ values) or cellular uptake using fluorescently tagged derivatives.
- Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) assesses susceptibility to Phase I/II metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
